Barium titanium oxide (BaTiO3) is a foundational perovskite ferroelectric ceramic dominating the global market for high-capacitance passive electronic components. Characterized by a massive relative permittivity (dielectric constant, K) ranging from 1,000 to over 14,000, it is the primary base material for Class II and Class III Multi-Layer Ceramic Capacitors (MLCCs) [1]. Unlike linear paraelectric titanates, BaTiO3 maintains a tetragonal ferroelectric crystal structure at room temperature, transitioning to a cubic paraelectric phase at its Curie temperature of approximately 120°C to 130°C. For industrial procurement, its value lies in enabling extreme component miniaturization (e.g., 0402 and 0201 SMD packages) and providing a commercially viable, RoHS-compliant alternative to lead-based piezoelectric ceramics in sensor and actuator manufacturing .
Substituting barium titanium oxide with closely related titanates fundamentally compromises device performance in high-density electronics. If a manufacturer replaces BaTiO3 with Class I dielectrics like titanium dioxide (TiO2) or calcium zirconate (CaZrO3), the resulting capacitors achieve high temperature stability but suffer a 90% to 99% reduction in capacitance density, making them useless for bulk power supply decoupling in compact devices [1]. Conversely, substituting with strontium titanate (SrTiO3) fails for room-temperature ferroelectric applications, as SrTiO3 is strictly paraelectric at standard operating temperatures due to its cryogenic Curie point [2]. Furthermore, while lead zirconate titanate (PZT) offers superior baseline piezoelectric coefficients, substituting BaTiO3 with PZT introduces severe regulatory compliance failures under RoHS and WEEE directives for consumer electronics, forcing buyers to rely on BaTiO3 for legal, lead-free piezoelectricity[3].
In the formulation of multilayer ceramic capacitors, the base dielectric constant dictates the physical volume required for a given capacitance. Barium titanium oxide (BaTiO3) exhibits a massive relative permittivity (K = 1,000 to 14,000 depending on doping and grain size), whereas Class I paraelectric materials like Titanium Dioxide (TiO2) or Calcium Titanate (CaTiO3) typically offer K values between 20 and 300[1]. This 10x to 50x multiplier in permittivity allows BaTiO3-based Class II dielectrics (such as X5R and X7R) to achieve microfarad-level capacitance in ultra-compact surface-mount packages (e.g., 0603 or 0402) that would be physically impossible using Class I substitutes [2].
| Evidence Dimension | Relative Permittivity (Dielectric Constant at Room Temp) |
| Target Compound Data | K = 1,000 to 14,000 (BaTiO3) |
| Comparator Or Baseline | K = 20 to 300 (TiO2 / CaZrO3 Class I dielectrics) |
| Quantified Difference | Up to 50-fold increase in dielectric constant. |
| Conditions | Room temperature, standard MLCC firing conditions. |
Drives the procurement of BaTiO3 for all high-density bulk capacitance and power decoupling applications where board space is strictly limited.
The structural phase transition temperature determines a material's operational regime for ferroelectric and piezoelectric applications. Barium titanate possesses a Curie temperature (Tc) of approximately 120°C to 130°C, ensuring it remains in its highly polarizable tetragonal ferroelectric phase at room temperature [1]. In stark contrast, Strontium titanate (SrTiO3), a common structural analog, has a Curie temperature near -233°C (40 K), rendering it entirely paraelectric at room temperature [2]. This thermodynamic reality means SrTiO3 cannot substitute BaTiO3 in applications requiring spontaneous polarization, hysteresis, or room-temperature piezoelectricity.
| Evidence Dimension | Curie Temperature (Tc) |
| Target Compound Data | ~120°C to 130°C (BaTiO3) |
| Comparator Or Baseline | ~ -233°C (SrTiO3) |
| Quantified Difference | Over 350°C shift in phase transition temperature. |
| Conditions | Standard atmospheric pressure, bulk ceramic form. |
Ensures the material retains essential ferroelectric domains and high capacitance across standard commercial operating temperatures (-55°C to 85°C).
As global regulations (RoHS, REACH) restrict the use of lead in electronics, BaTiO3 serves as a critical procurement alternative to Lead Zirconate Titanate (PZT). While standard PZT-5H boasts a piezoelectric coefficient (d33) of ~500-600 pC/N, conventional coarse-grained BaTiO3 achieves ~190 pC/N. However, advanced fine-grained BaTiO3 ceramics (domain sizes ~50 nm) have been engineered to achieve d33 values of 350 to 460 pC/N, and specialized multiphase BaTiO3-based solid solutions can reach up to 700 pC/N [1]. This demonstrates that BaTiO3 can bridge the performance gap with PZT while completely eliminating lead toxicity, outperforming other lead-free alternatives like ZnO (d33 ~ 12 pC/N) [2].
| Evidence Dimension | Piezoelectric Coefficient (d33) |
| Target Compound Data | 190 to 460+ pC/N (BaTiO3 fine-grained) |
| Comparator Or Baseline | ~500-600 pC/N (PZT benchmark) / ~12 pC/N (ZnO) |
| Quantified Difference | Competes within 20-30% of toxic PZT benchmarks and vastly outperforms ZnO. |
| Conditions | Room temperature, poled ceramic actuators. |
Allows manufacturers to procure a legally compliant, lead-free piezoelectric material without suffering the catastrophic performance drop associated with simple binary oxides.
Directly leveraging its massive dielectric constant (K > 1,000), BaTiO3 is the mandatory base powder for high-capacitance multilayer ceramic capacitors used in power supply decoupling, bypassing, and bulk energy storage in consumer electronics [1].
Utilizing its strong room-temperature ferroelectricity and high d33 coefficients (up to 460 pC/N in fine-grained forms), BaTiO3 replaces toxic PZT in medical ultrasound transducers, precision micro-actuators, and environmentally compliant consumer sensors [2].
Exploiting the sharp phase transition at its Curie temperature (~120°C), doped BaTiO3 ceramics are procured for self-regulating heating elements and overcurrent protection devices, where resistance spikes dramatically as the material transitions from tetragonal to cubic .